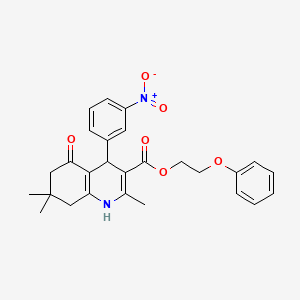![molecular formula C14H19Cl2NO5 B4929423 N-[2-(2,6-dichlorophenoxy)ethyl]-1-butanamine oxalate](/img/structure/B4929423.png)
N-[2-(2,6-dichlorophenoxy)ethyl]-1-butanamine oxalate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[2-(2,6-dichlorophenoxy)ethyl]-1-butanamine oxalate, also known as Bupropion, is a medication used for treating depression and smoking cessation. It belongs to the class of aminoketones and is structurally similar to amphetamines. Bupropion is a potent antidepressant and is known for its unique mechanism of action.
Wissenschaftliche Forschungsanwendungen
N-[2-(2,6-dichlorophenoxy)ethyl]-1-butanamine oxalate has been extensively studied for its antidepressant and smoking cessation properties. It has been found to be effective in treating major depressive disorder, seasonal affective disorder, and bipolar disorder. N-[2-(2,6-dichlorophenoxy)ethyl]-1-butanamine oxalate is also used as a smoking cessation aid and has been found to be effective in reducing the urge to smoke and the symptoms of nicotine withdrawal.
Wirkmechanismus
N-[2-(2,6-dichlorophenoxy)ethyl]-1-butanamine oxalate's mechanism of action is not fully understood, but it is believed to involve the inhibition of the reuptake of dopamine, norepinephrine, and serotonin. This results in an increase in the levels of these neurotransmitters in the brain, which is thought to be responsible for its antidepressant and smoking cessation properties.
Biochemical and Physiological Effects:
N-[2-(2,6-dichlorophenoxy)ethyl]-1-butanamine oxalate has been found to have several biochemical and physiological effects. It has been shown to increase the levels of dopamine, norepinephrine, and serotonin in the brain, which are neurotransmitters involved in mood regulation. N-[2-(2,6-dichlorophenoxy)ethyl]-1-butanamine oxalate also increases the levels of beta-endorphins, which are involved in the regulation of pain and stress.
Vorteile Und Einschränkungen Für Laborexperimente
N-[2-(2,6-dichlorophenoxy)ethyl]-1-butanamine oxalate has several advantages for lab experiments. It has a unique mechanism of action, which makes it a valuable tool for studying the neurobiology of depression and addiction. N-[2-(2,6-dichlorophenoxy)ethyl]-1-butanamine oxalate is also relatively safe and well-tolerated, which makes it a suitable candidate for clinical trials. However, N-[2-(2,6-dichlorophenoxy)ethyl]-1-butanamine oxalate has some limitations for lab experiments. It has a narrow therapeutic window, which means that the dose needs to be carefully monitored. N-[2-(2,6-dichlorophenoxy)ethyl]-1-butanamine oxalate can also interact with other medications, which can complicate the interpretation of results.
Zukünftige Richtungen
N-[2-(2,6-dichlorophenoxy)ethyl]-1-butanamine oxalate has several potential future directions. It could be used as a tool for studying the neurobiology of depression and addiction. N-[2-(2,6-dichlorophenoxy)ethyl]-1-butanamine oxalate could also be used in combination with other medications to enhance their efficacy. Additionally, N-[2-(2,6-dichlorophenoxy)ethyl]-1-butanamine oxalate could be used as a treatment for other psychiatric disorders, such as anxiety and post-traumatic stress disorder.
Conclusion:
N-[2-(2,6-dichlorophenoxy)ethyl]-1-butanamine oxalate is a potent antidepressant and smoking cessation medication. It has a unique mechanism of action and several biochemical and physiological effects. N-[2-(2,6-dichlorophenoxy)ethyl]-1-butanamine oxalate has several advantages for lab experiments, but it also has some limitations. N-[2-(2,6-dichlorophenoxy)ethyl]-1-butanamine oxalate has several potential future directions, and it could be a valuable tool for studying the neurobiology of depression and addiction.
Synthesemethoden
N-[2-(2,6-dichlorophenoxy)ethyl]-1-butanamine oxalate is synthesized by the reaction of 2,6-dichlorophenol with 2-chloroethylamine, followed by the reaction with butyraldehyde. The resulting product is then converted to the oxalate salt form. The synthesis of N-[2-(2,6-dichlorophenoxy)ethyl]-1-butanamine oxalate is a complex process, and it requires careful handling of chemicals and precise conditions.
Eigenschaften
IUPAC Name |
N-[2-(2,6-dichlorophenoxy)ethyl]butan-1-amine;oxalic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17Cl2NO.C2H2O4/c1-2-3-7-15-8-9-16-12-10(13)5-4-6-11(12)14;3-1(4)2(5)6/h4-6,15H,2-3,7-9H2,1H3;(H,3,4)(H,5,6) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WCNHDJGQSJQTIN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNCCOC1=C(C=CC=C1Cl)Cl.C(=O)(C(=O)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19Cl2NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N~2~-(phenylsulfonyl)-N~1~-[2-(phenylthio)ethyl]-N~2~-[3-(trifluoromethyl)phenyl]glycinamide](/img/structure/B4929354.png)

![2-methyl-3-[(3-pyridinylcarbonyl)amino]benzoic acid](/img/structure/B4929362.png)
![2-(allylthio)-4-[(2-propoxy-1-naphthyl)methylene]-1,3-thiazol-5(4H)-one](/img/structure/B4929371.png)

![5-(4-chlorophenyl)-N-{2-[4-(dimethylamino)phenyl]-1,3-benzoxazol-5-yl}-2-furamide](/img/structure/B4929388.png)
![3-oxo-1,1-diphenyl-1H,3H-2,1-[1,3,2]oxazaborolo[3,4-a][1]pyridin-8-ylium-1-uide](/img/structure/B4929402.png)
![3-chloro-N-[2-(4-fluorophenyl)-1,3-benzoxazol-5-yl]-4-methylbenzamide](/img/structure/B4929406.png)
![N-(4-butylphenyl)-N'-[4-(2,3-dihydro-1H-indol-1-ylsulfonyl)phenyl]thiourea](/img/structure/B4929411.png)
![1-[2-(allyloxy)benzyl]-4-(2-fluorophenyl)piperazine](/img/structure/B4929416.png)

![N-[1-{[(2-hydroxyethyl)amino]carbonyl}-2-(2-thienyl)vinyl]benzamide](/img/structure/B4929445.png)
![1-(3-chloro-4-methylphenyl)-5-[2-methoxy-4-(4-morpholinyl)benzylidene]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4929449.png)